molecular formula C10H18N2O B12067619 (3R)-N-(cyclopropylmethyl)piperidine-3-carboxamide

(3R)-N-(cyclopropylmethyl)piperidine-3-carboxamide

Cat. No.: B12067619
M. Wt: 182.26 g/mol
InChI Key: LISFHWSTVXRTSU-SECBINFHSA-N
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Description

(3R)-N-(cyclopropylmethyl)piperidine-3-carboxamide is a chemical compound characterized by a piperidine ring substituted with a cyclopropylmethyl group and a carboxamide group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-(cyclopropylmethyl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the piperidine ring with a cyclopropylmethyl halide under basic conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-(cyclopropylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

(3R)-N-(cyclopropylmethyl)piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-N-(cyclopropylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-N-(cyclopropylmethyl)piperidine-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    (3R)-N-(cyclopropylmethyl)piperidine-3-amine: Similar structure but with an amine group instead of a carboxamide.

    (3R)-N-(cyclopropylmethyl)piperidine-3-alcohol: Similar structure but with an alcohol group instead of a carboxamide.

Uniqueness

(3R)-N-(cyclopropylmethyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

(3R)-N-(cyclopropylmethyl)piperidine-3-carboxamide

InChI

InChI=1S/C10H18N2O/c13-10(12-6-8-3-4-8)9-2-1-5-11-7-9/h8-9,11H,1-7H2,(H,12,13)/t9-/m1/s1

InChI Key

LISFHWSTVXRTSU-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](CNC1)C(=O)NCC2CC2

Canonical SMILES

C1CC(CNC1)C(=O)NCC2CC2

Origin of Product

United States

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